N-(3-methoxyphenyl)pyridine-4-carboxamide
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Overview
Description
N-(3-methoxyphenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 3-methoxyaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxyphenyl)pyridine-4-carboxamide.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of N-(3-methoxyphenyl)pyridine-4-amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: N-(3-hydroxyphenyl)pyridine-4-carboxamide
Reduction: N-(3-methoxyphenyl)pyridine-4-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)pyridine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy and carboxamide groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-methoxyphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)pyridine-4-carboxamide: Similar structure but with the methoxy group in the para position.
N-(3-hydroxyphenyl)pyridine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-methoxyphenyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group attached to the 3-position of the pyridine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups and positions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFOWWIQOKIRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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